molecular formula C18H21N3O2 B407901 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Cat. No.: B407901
M. Wt: 311.4g/mol
InChI Key: SLAJKKOTYDPXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxy-benzyl group and a pyridinyl-methanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Methoxy-Benzyl Group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxy-benzyl group.

    Attachment of Pyridinyl-Methanone Moiety: Finally, the substituted piperazine is reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridinyl-methanone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxy-benzyl)-piperazin-1-yl]-pyridin-4-yl-methanone.

    Reduction: Formation of 4-(4-methoxy-benzyl)-piperazin-1-yl]-pyridin-4-yl-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The methoxy-benzyl group and the piperazine ring can interact with various receptors, modulating their activity. The pyridinyl-methanone moiety can further enhance these interactions by providing additional binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxy-benzyl)-piperidine: Similar structure but lacks the pyridinyl-methanone moiety.

    4-(4-Benzyl-piperazin-1-yl)-pyridin-4-yl-methanone: Similar structure but lacks the methoxy group.

    4-(4-Methoxy-benzyl)-piperazin-1-yl]-acetic acid: Similar structure but has an acetic acid moiety instead of pyridinyl-methanone.

Uniqueness

The uniqueness of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE lies in its combination of the methoxy-benzyl group, piperazine ring, and pyridinyl-methanone moiety. This combination provides a versatile scaffold for various chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C18H21N3O2/c1-23-17-4-2-15(3-5-17)14-20-10-12-21(13-11-20)18(22)16-6-8-19-9-7-16/h2-9H,10-14H2,1H3

InChI Key

SLAJKKOTYDPXIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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